molecular formula C16H19NO5 B8557266 1-O-tert-butyl 2-O-ethyl 4-hydroxyindole-1,2-dicarboxylate CAS No. 863250-50-4

1-O-tert-butyl 2-O-ethyl 4-hydroxyindole-1,2-dicarboxylate

Cat. No. B8557266
CAS RN: 863250-50-4
M. Wt: 305.32 g/mol
InChI Key: ZWVSNXSOKREBBW-UHFFFAOYSA-N
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Description

1-O-tert-butyl 2-O-ethyl 4-hydroxyindole-1,2-dicarboxylate is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-O-tert-butyl 2-O-ethyl 4-hydroxyindole-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-O-tert-butyl 2-O-ethyl 4-hydroxyindole-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

863250-50-4

Product Name

1-O-tert-butyl 2-O-ethyl 4-hydroxyindole-1,2-dicarboxylate

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-hydroxyindole-1,2-dicarboxylate

InChI

InChI=1S/C16H19NO5/c1-5-21-14(19)12-9-10-11(7-6-8-13(10)18)17(12)15(20)22-16(2,3)4/h6-9,18H,5H2,1-4H3

InChI Key

ZWVSNXSOKREBBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10% Palladium on carbon (1 g) is placed under an argon atmosphere into a round-bottom flask and covered with 50 ml of ethanol. A solution of (4-benzyloxy-indole-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester (1) (35 g, 88.5 mmol) in 250 ml ethanol is added, followed by ammonium formiate (6.3 g, 97.4 mmol). The mixture is stirred for 30 min at rt (TLC control). After completion of the reaction, the mixture is filtrated and evaporation gives a white solid, which is further purified by recrystallization from diethyl ether/hexanes.
Name
4-benzyloxy-indole-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

158 (8 g, 20 mmol) is dissolved in 80 ml of ethyl acetate and, after addition of 5% Pd—C (700 mg), the mixture is hydrogenated at room temperature for 7 hours. The mixture is filtrated over celite to remove the catalyst and evaporated. The solid is suspended in ether/hexane and filtered.
Name
158
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
catalyst
Reaction Step Two

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